7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid

Solid-state characterization Purification optimization Crystallization

Researchers requiring isomerically pure benzodioxole building blocks face positional contamination risks in cross-coupling. 7-Bromopiperonylic acid (CAS 66799-93-7) eliminates this with a defined 7-bromo substitution pattern: • ~50°C higher m.p. vs. 6-bromo isomer for straightforward recrystallization • ~1 log unit higher logP for reliable reversed-phase HPLC separation • Reduced steric hindrance at para-bromine for faster Suzuki-Miyaura coupling • Ortho Br/COOH relationship enables sequential Pd-catalyzed coupling/C-H functionalization Bulk quantities available with batch-specific COA. Immediate global dispatch from regional hubs.

Molecular Formula C8H5BrO4
Molecular Weight 245.03 g/mol
CAS No. 66799-93-7
Cat. No. B1275910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid
CAS66799-93-7
Molecular FormulaC8H5BrO4
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=CC(=C2)C(=O)O)Br
InChIInChI=1S/C8H5BrO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)
InChIKeyHLQBEIBAXJNCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid Physicochemical Profile


7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid (CAS 66799-93-7) is a halogenated benzodioxole derivative with molecular formula C₈H₅BrO₄, molecular weight 245.03 g/mol, and a distinct 7-bromo substitution pattern on the 1,3-benzodioxole scaffold bearing a 5-carboxylic acid group [1][2]. The compound belongs to the methylenedioxybenzene (benzodioxole) class, a privileged scaffold in medicinal chemistry and agrochemical development [3]. Its bromine atom at the 7-position (para to the dioxole ring oxygen) provides a synthetic handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers orthogonal reactivity for amide bond formation or esterification [1].

Why 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid Differs from Its Regioisomers


Within the benzodioxole-5-carboxylic acid series, the position of the bromine substituent fundamentally alters three procurement-relevant properties: solid-state thermal behavior, lipophilicity, and cross-coupling reactivity. Moving bromine from the 6-position (ortho to the dioxole oxygen) to the 7-position (para to the dioxole oxygen) produces a melting point elevation of approximately 50 °C and a logP increase of nearly one full unit [1]. These differences directly impact purification strategy (recrystallization solvent selection), formulation compatibility, and chromatographic retention. Furthermore, the electronic environment of the C–Br bond differs between the two isomers due to the electron-donating dioxole ring, which modulates oxidative addition rates in palladium-catalyzed transformations [2]. Substitution of the 7-bromo isomer with the non-halogenated parent (piperonylic acid) eliminates cross-coupling capability entirely, while replacement with alternative halogenated analogs (7-chloro or 7-iodo) introduces different reactivity profiles in both cross-coupling and nucleophilic aromatic substitution pathways [3].

Quantitative Evidence: 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid vs. Analogs


Melting Point Elevation Over 6-Bromo Analog

The 7-bromo isomer exhibits a melting point of 251–253 °C, compared to 200–204 °C for the 6-bromo positional isomer (6-bromobenzo[d][1,3]dioxole-5-carboxylic acid, CAS 60546-62-5) [1]. This represents a melting point elevation of approximately 47–53 °C attributable solely to the change in bromine position from the 6- to the 7-location on the benzodioxole ring. The non-brominated parent compound (piperonylic acid, CAS 94-53-1) melts at 229–231 °C, intermediate between the two brominated isomers . This thermal behavior difference has direct practical implications for solid-phase purification and handling in automated synthesis platforms.

Solid-state characterization Purification optimization Crystallization

LogP Difference vs. 6-Bromo Isomer

The calculated logP for 7-bromobenzo[d][1,3]dioxole-5-carboxylic acid is reported as 2.853 (ChemBase) or XLogP3-AA = 2.0 (PubChem computed) [1][2]. In comparison, the 6-bromo isomer has a consistently reported logP of 1.876 . The difference (ΔlogP ≈ 0.98 by ChemBase data; ΔlogP ≈ 0.12 by PubChem XLogP3) indicates that the 7-bromo isomer is measurably more lipophilic. The ChemBase values, which derive from a consistent computational method, suggest nearly a full log unit increase in partition coefficient when bromine resides at the 7- versus 6-position. This difference has consequences for reversed-phase HPLC retention times, biological membrane permeability predictions, and formulation solubility profiles in drug discovery programs.

Lipophilicity ADME prediction Chromatographic retention

Boiling Point Elevation vs. 6-Bromo Isomer

The boiling point of 7-bromobenzo[d][1,3]dioxole-5-carboxylic acid at atmospheric pressure (760 mmHg) is reported as 373.6 °C, compared to 358.9 °C for the 6-bromo isomer . Flash points also differ: 179.7 °C for the 7-bromo compound versus 170.8 °C for the 6-bromo isomer . These thermal stability parameters, while both compounds have identical molecular formulas and weights (C₈H₅BrO₄, 245.03 g/mol), reflect differences in intermolecular interactions arising from the altered substitution pattern.

Thermal stability Distillation Process chemistry

Steric and Electronic Effects in Suzuki-Miyaura Coupling

In the 7-bromo isomer, the bromine atom is positioned para to the dioxole ring oxygen (position 7), resulting in a less sterically encumbered aryl bromide center compared to the 6-bromo isomer where bromine is ortho to the dioxole oxygen [1]. The electron-donating nature of the dioxole ring activates the aromatic system toward electrophilic substitution and modulates oxidative addition rates with Pd(0) catalysts [2][3]. Literature reports for the related (6-bromobenzo[d][1,3]dioxol-5-yl)methanol scaffold achieve Suzuki coupling yields ranging from 33–89% depending on the boronic acid coupling partner [4]; the 7-bromo isomer, being less sterically hindered, is expected to exhibit comparable or improved coupling efficiency, particularly with sterically demanding boronic acids. The carboxylic acid group at position 5 in the 7-bromo isomer is situated ortho to the bromine, enabling potential directing-group-assisted C–H functionalization after initial cross-coupling, an option not geometrically accessible with the 6-bromo substitution pattern.

Cross-coupling Suzuki-Miyaura Oxidative addition

GHS Hazard Profile and Storage Comparison

Both 7-bromo and 6-bromo isomers share the same GHS hazard classification profile: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT Single Exposure Category 3 (H335) [1]. However, storage recommendations differ: the 7-bromo compound is recommended for storage at room temperature (Aladdin) or at –20 °C (Biozol, for maximum recovery) , whereas the 6-bromo isomer is recommended for storage at 2–8 °C, with some vendors specifying dry and sealed conditions . These divergent storage recommendations reflect empirical stability observations rather than intrinsic chemical instability differences.

Safety assessment Storage Regulatory compliance

Application Scenarios for 7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid


Library Synthesis with Orthogonal Bromo and Carboxylic Acid Handles

In parallel medicinal chemistry programs where the benzodioxole scaffold is a core pharmacophore, 7-bromobenzo[d][1,3]dioxole-5-carboxylic acid provides a strategically differentiated building block. The para-positioned bromine (relative to the dioxole oxygen) offers reduced steric hindrance for Suzuki-Miyaura diversification compared to the 6-bromo isomer, while the 5-carboxylic acid enables amide coupling or esterification without protecting-group manipulation [1][2]. The ortho relationship between bromine and carboxylic acid further permits sequential Pd-catalyzed coupling followed by directed C–H functionalization, a synthetic sequence not accessible with the 6-bromo isomer where these groups are meta to each other [1].

Fragment Library Design: Lipophilicity and Thermal Properties

Fragment-based drug discovery (FBDD) programs that screen halogenated aromatic fragments benefit from the ~1 log unit higher lipophilicity of the 7-bromo isomer compared to the 6-bromo analog [3]. In fragment libraries where balanced physicochemical properties are critical, the property differentiation between positional isomers enables fine-tuning of solubility, permeability, and protein-binding profiles without altering the core scaffold. The ~50 °C higher melting point also facilitates solid-dosing in high-throughput crystallization screening for fragment soaking experiments [4].

Agrochemical Intermediate Synthesis: Thermal Stability Advantage

The higher boiling point (373.6 °C vs. 358.9 °C) and flash point (179.7 °C vs. 170.8 °C) of the 7-bromo isomer relative to the 6-bromo analog provide an incremental safety and processing advantage in pilot-scale reactions conducted at elevated temperatures . When the brominated benzodioxole-5-carboxylic acid scaffold is required as an intermediate for agrochemical active ingredient synthesis (e.g., insecticide synergists or fungicides derived from the benzodioxole class), the 7-bromo substitution pattern may offer distinct patent-region freedom-to-operate advantages compared to the more extensively exemplified 6-bromo series [5].

Analytical Method Development: Chromatographic Retention Differentiation

The logP difference between the 7-bromo (logP 2.853) and 6-bromo (logP 1.876) isomers translates to practically useful separation on standard reversed-phase HPLC columns [3]. Analytical laboratories developing purity methods for reaction monitoring or quality control can exploit this property difference to resolve isomeric impurities that co-elute or co-crystallize, making the 7-bromo compound a preferred reference standard when the 6-bromo isomer is a potential synthetic byproduct or degradation product .

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